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Compound of Interest

Compound Name: 2-Phenylpropyl acetate

Cat. No.: B078525 Get Quote

Application Note & Protocol

Introduction
2-Phenylpropyl acetate is an organic ester characterized by a complex and desirable aroma

profile, making it a molecule of significant interest in the field of flavor and fragrance chemistry.

This document provides a comprehensive overview of its applications, sensory properties, and

relevant experimental protocols for researchers, scientists, and professionals in drug

development and flavor chemistry. While it is widely used in the fragrance industry, its

application in flavor formulations is an area of growing exploration.

Chemical and Physical Properties
2-Phenylpropyl acetate, also known as hydratropyl acetate, possesses a unique combination

of floral and fruity notes. A summary of its key properties is presented in Table 1.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b078525?utm_src=pdf-interest
https://www.benchchem.com/product/b078525?utm_src=pdf-body
https://www.benchchem.com/product/b078525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Formula C₁₁H₁₄O₂ [1]

Molecular Weight 178.23 g/mol [1]

Appearance Colorless liquid [2]

Odor Profile
Floral (sweet hyacinth, lilac),

green, earthy
[1][3]

Solubility
Soluble in alcohol; insoluble in

water
[3][4]

Boiling Point 239-240 °C @ 760 mmHg [3]

Flash Point 98.89 °C [5]

Specific Gravity 1.011 - 1.019 @ 25 °C [5]

Refractive Index 1.494 - 1.498 @ 20 °C [5]

Sensory Properties and Flavor Applications
The sensory profile of 2-phenylpropyl acetate is predominantly floral, with sweet notes of

hyacinth and lilac, complemented by green and earthy undertones[1][3]. This complex aroma

makes it a versatile ingredient in flavor compositions, particularly for creating or enhancing

floral and fruity notes in beverages, confectionery, and dairy products. In fragrance

applications, it is used to add warmth and a fruity-floral body to various accords and can be

used in dosages from 0.05% to 1% depending on the formulation[4]. While specific flavor

threshold data for 2-phenylpropyl acetate in various food matrices are not readily available in

the public literature, its potent aroma suggests a low detection threshold.

Experimental Protocols
Synthesis of 2-Phenylpropyl Acetate (Laboratory Scale)
A common method for the synthesis of 2-phenylpropyl acetate is through the esterification of

2-phenyl-1-propanol with acetic anhydride.

Materials:
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2-Phenyl-1-propanol

Acetic anhydride

Acid catalyst (e.g., concentrated sulfuric acid)

Sodium bicarbonate solution (saturated)

Anhydrous magnesium sulfate

Organic solvent (e.g., diethyl ether or dichloromethane)

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Magnetic stirrer and heating mantle

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-

phenyl-1-propanol and a slight excess of acetic anhydride.

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

Heat the reaction mixture to reflux for 2-3 hours.

After cooling to room temperature, transfer the mixture to a separatory funnel.

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to

neutralize the excess acid.

Wash again with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent.

Remove the organic solvent using a rotary evaporator.

Purify the crude 2-phenylpropyl acetate by vacuum distillation to obtain the final product.
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Workflow for the Synthesis of 2-Phenylpropyl Acetate
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Synthesis Workflow

Sensory Evaluation: Flavor Profile Descriptive Analysis
This protocol outlines a general procedure for the descriptive sensory analysis of 2-
phenylpropyl acetate in a beverage matrix.

Objective: To characterize the flavor profile of 2-phenylpropyl acetate in a model beverage.

Materials:

Purified 2-phenylpropyl acetate

Odorless and tasteless base beverage (e.g., spring water, unsweetened iced tea)

A panel of 8-12 trained sensory assessors

Sensory evaluation booths with controlled lighting and ventilation

Glassware for sample presentation

Palate cleansers (e.g., unsalted crackers, room temperature water)
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Procedure:

Panel Training: Train panelists on the recognition of key aroma and flavor attributes expected

in the samples, using reference standards.

Sample Preparation: Prepare a series of concentrations of 2-phenylpropyl acetate in the

base beverage. The concentration range should be determined in preliminary tests to span

from just above the detection threshold to a clearly perceptible level.

Evaluation: Present the samples to the panelists in a randomized and blind-coded manner.

Ask panelists to rate the intensity of predefined sensory attributes (e.g., floral, fruity, green,

sweet, bitter, chemical) on a structured scale (e.g., a 15-cm line scale anchored from "not

perceptible" to "very strong").

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal

Component Analysis) to determine the flavor profile of 2-phenylpropyl acetate and identify

significant differences between concentrations.

Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique to identify odor-active compounds in a sample.

Objective: To determine the odor contribution of 2-phenylpropyl acetate in a complex flavor

mixture.

Instrumentation:

Gas chromatograph with a flame ionization detector (FID) and an olfactometry port

Appropriate GC column (e.g., non-polar or polar capillary column)

Sample introduction system (e.g., split/splitless injector)

Procedure:

Sample Preparation: Prepare a solution of the flavor mixture containing 2-phenylpropyl
acetate in a suitable solvent.
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GC-O Analysis: Inject the sample into the GC. The effluent from the column is split between

the FID and the sniffing port. A trained assessor sniffs the effluent at the olfactometry port

and records the time, duration, and description of any detected odors.

Data Correlation: Correlate the retention time of the detected odors with the peaks on the

FID chromatogram.

Identification: Confirm the identity of the odor-active compounds, including 2-phenylpropyl
acetate, by comparing their retention times and mass spectra (if a mass spectrometer is

used as a detector) with those of authentic standards.

Flavor Perception: Olfactory Signaling Pathway
The perception of flavor compounds like 2-phenylpropyl acetate is initiated by their interaction

with olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events

leading to a neural signal being sent to the brain.
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Olfactory Signaling

Conclusion
2-Phenylpropyl acetate is a valuable aroma compound with a desirable floral and fruity

character. While its primary application has been in the fragrance industry, its complex sensory
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profile presents opportunities for its use in creating innovative and appealing flavors. The

protocols outlined in this document provide a framework for the synthesis, sensory evaluation,

and analytical characterization of 2-phenylpropyl acetate in flavor chemistry research. Further

studies are warranted to determine its flavor threshold in various food systems and to explore

its full potential in flavor formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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